4-Chlorofuro[3,2-C]quinoline
Overview
Description
4-Chlorofuro[3,2-C]quinoline is an organic compound derived from quinoline . It contains a total of 20 atoms, including 6 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Chlorine atom . The chemical formula of 4-Chlorofuro[3,2-C]quinoline can be written as: C11H6ClNO .
Synthesis Analysis
Recent advances in the synthesis of 4-quinolone and its analogues have been reported. These include classical synthesis protocol, metal-free reaction protocol, and transition metal-catalyzed reaction procedures . Other methods include activated alkyne-based reactions, K2CO3/DIPEA-catalyzed reaction, Baylis–Hillman reaction, Pd-catalyzed Buchwald–Hartwig amination, intramolecular Houben–Hoesch reaction, tandem acyl transfer – cyclization of o-alkynoylanilines .Molecular Structure Analysis
The 4-Chlorofuro[3,2-C]quinoline molecule contains total 22 bonds; 16 non-H bonds, 15 multiple bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 Furane, and 1 Pyridine . The molecular weight of 4-Chlorofuro[3,2-C]quinoline is 203.62444 g/mol .Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .Physical And Chemical Properties Analysis
4-Chlorofuro[3,2-C]quinoline contains total 22 bonds; 16 non-H bonds, 15 multiple bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 Furane, and 1 Pyridine .Scientific Research Applications
Photovoltaic Properties
4-Chlorofuro[3,2-C]quinoline derivatives have shown potential in the field of photovoltaics. A study by Zeyada et al. (2016) focused on the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, including a variant with a chlorophenyl substitution group. These compounds exhibited rectification behavior and photovoltaic properties in both dark and illuminated conditions, indicating their suitability for use as photodiodes in solar energy applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Anti-Leukemia Activity
Benzofuro[3,2-c]quinoline derivatives have been designed and synthesized with the aim of developing potential antileukemia agents. A study by Lin et al. (2020) identified several compounds in this category demonstrating significant antileukemia activity and selectivity, suggesting their potential as a promising hit compound for antileukemia drug development (Lin et al., 2020).
Synthesis of Quinoline Ring Systems
Research on the chemistry of chloroquinoline analogs, including 2-chloroquinoline-3-carbaldehyde, has been conducted to explore synthetic applications and biological evaluations of these compounds. This review by Hamama et al. (2018) covers the synthesis of various quinoline ring systems and their potential applications (Hamama, Ibrahim, Gooda, & Zoorob, 2018).
Biotransformation in Organic Synthesis
The biotransformation of compounds like 4-chlorofuro[2,3-b]quinoline using specific bacterial strains can yield enantiopure cyclic cis-dihydrodiols. Boyd et al. (2013) demonstrated this process, which has implications in organic synthesis, particularly in the production of enantiopure intermediates for further chemical modifications (Boyd et al., 2013).
Safety And Hazards
Future Directions
Currently, quinolones have captured the attention of numerous researchers from various scientific disciplines. In the last two decades, researchers have contributed significantly to the scientific advancements in the pharmaceutical arena that have occurred with title compounds . The investigations and synthesis modifications suggested by researchers promote future synthesis advancements in quinoline and its derivatives as a vital scaffold for pharmaceutical industries .
properties
IUPAC Name |
4-chlorofuro[3,2-c]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO/c12-11-8-5-6-14-10(8)7-3-1-2-4-9(7)13-11/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKATVWAQFVLLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CO3)C(=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorofuro[3,2-C]quinoline |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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